![molecular formula C12H20N4O B3038745 4-amino-N-cyclohexyl-1-ethyl-1H-pyrazole-3-carboxamide CAS No. 895930-35-5](/img/structure/B3038745.png)
4-amino-N-cyclohexyl-1-ethyl-1H-pyrazole-3-carboxamide
Overview
Description
4-amino-N-cyclohexyl-1-ethyl-1H-pyrazole-3-carboxamide is a chemical compound with the molecular formula C12H20N4O and a molecular weight of 236.32 . It is used for proteomics research applications .
Molecular Structure Analysis
The molecular structure of 4-amino-N-cyclohexyl-1-ethyl-1H-pyrazole-3-carboxamide consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms .Scientific Research Applications
Synthesis and Characterization
- A study presented the synthesis and characterization of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, showcasing their potential in drug design due to the pyrazole core's significance in medicinal chemistry. These compounds were evaluated for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, demonstrating the relevance of pyrazole derivatives in cancer research (Hassan, Hafez, & Osman, 2014).
Biological Activities
- Another study focused on the synthesis and in vivo evaluation of 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives, which are important for their fungicidal and nematocidal activities. This research highlights the agricultural applications of pyrazole derivatives, particularly in developing new compounds with effective nematocidal properties against Meloidogyne incognita (Zhao, Xing, Xu, Peng, & Liu, 2017).
Antimicrobial and Anticancer Properties
- The synthesis and structural elucidation of pyrazolopyrimidines and Schiff bases derived from 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides were reported, along with their in vitro antitumor activities against different human cancer cell lines. This indicates the potential of pyrazole derivatives in developing new anticancer agents (Hafez, Osman, Yosef, El-All, Hassan, El-Sawy, Abdallah, & Youns, 2013).
Chemical Stability and Reactions
- Research on the stability and reactions of 3-(substituted-triazeno)pyrazole-4-carboxamide derivatives has contributed to understanding the chemical behavior of pyrazole compounds. This study provides insights into the transformations and potential applications of these compounds in medicinal chemistry (Shealy & O'dell, 1971).
Future Directions
properties
IUPAC Name |
4-amino-N-cyclohexyl-1-ethylpyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-2-16-8-10(13)11(15-16)12(17)14-9-6-4-3-5-7-9/h8-9H,2-7,13H2,1H3,(H,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRNLPKMUKIJEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NC2CCCCC2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-cyclohexyl-1-ethyl-1H-pyrazole-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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